2-Methoxy-L-Phenylalanin

Übersicht

Beschreibung

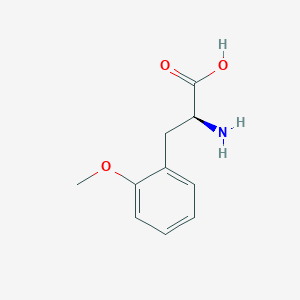

2-Methoxy-L-Phenylalanine is an amino acid derivative characterized by the presence of a methoxy group attached to the phenyl ring of L-phenylalanine

Wissenschaftliche Forschungsanwendungen

2-Methoxy-L-Phenylalanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

Target of Action

2-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . Phenylalanine is known to be metabolized by enzymes such as phenylalanine ammonia-lyase (PAL) and aromatic L-amino acid decarboxylase (AADC) . Therefore, it’s plausible that 2-Methoxy-L-Phenylalanine might interact with similar enzymes or targets in the body.

Mode of Action

For instance, phenylalanine is converted into cinnamic acid through a deamination process

Biochemical Pathways

Phenylalanine, the parent compound of 2-Methoxy-L-Phenylalanine, is involved in several biochemical pathways. It is first converted to cinnamic acid by deamination, followed by hydroxylation and frequent methylation to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .

Result of Action

For instance, phenylalanine is known to play a role in protein synthesis and the production of other important molecules in the body

Biochemische Analyse

Biochemical Properties

2-Methoxy-L-Phenylalanine, like its parent compound L-Phenylalanine, is expected to participate in various biochemical reactions. It may interact with enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented . The nature of these interactions would depend on the specific molecular structure of 2-Methoxy-L-Phenylalanine, particularly the methoxy group attached to the phenyl ring .

Cellular Effects

Given its structural similarity to L-Phenylalanine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Methoxy-L-Phenylalanine is likely involved in metabolic pathways similar to those of L-Phenylalanine, given their structural similarity . These could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-L-Phenylalanine can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyases (PALs) for the amination of substituted cinnamic acids. This method is cost-efficient and allows for high enantioselectivity and chemoselectivity . Another method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to synthesize amide derivatives of phenylalanine .

Industrial Production Methods: Industrial production of 2-Methoxy-L-Phenylalanine often involves continuous flow processes with immobilized enzymes to enhance scalability and reusability of the catalyst. This method allows for shorter reaction times and excellent conversions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Vergleich Mit ähnlichen Verbindungen

L-Phenylalanine: The parent compound without the methoxy group.

4-Amino-L-Phenylalanine: A derivative with an amino group attached to the phenyl ring.

L-Phenylalanine Methyl Ester: An esterified form of phenylalanine.

Uniqueness: 2-Methoxy-L-Phenylalanine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific enzymes and receptors .

Biologische Aktivität

2-Methoxy-L-phenylalanine, a derivative of the amino acid L-phenylalanine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of a methoxy group at the 2-position of the phenylalanine backbone, which influences its biological activity and interaction with biological systems.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 295.33 g/mol

- CAS Number : 143415-63-8

The biological activity of 2-methoxy-L-phenylalanine can be attributed to several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that compounds similar to 2-methoxy-L-phenylalanine exhibit antiproliferative effects in various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Transport Mechanisms : Research indicates that phenylalanine analogs, including 2-methoxy-L-phenylalanine, interact with the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the uptake of large neutral amino acids in cells, particularly in tumor environments where enhanced nutrient uptake is necessary for growth .

- Amyloid Formation Modulation : There is emerging evidence that L-phenylalanine derivatives can influence amyloid fibril formation, which is relevant in neurodegenerative diseases. The self-assembly behavior of phenylalanine into amyloid fibrils could potentially be modulated by structural modifications such as those found in 2-methoxy-L-phenylalanine .

Antiproliferative Activity

A comparative study on the antiproliferative effects of various phenylalanine derivatives revealed that compounds bearing substituents at specific positions on the aromatic ring exhibited differing levels of activity. For example, analogs with electron-donating groups showed enhanced potency against cancer cell lines, with IC₅₀ values significantly lower than those of unsubstituted phenylalanine derivatives .

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| 9q (similar analog) | MCF-7 | 23 |

| 10p (similar analog) | MDA-MB-231 | 30 |

| CA-4 (reference) | MCF-7 | 3.9 |

LAT1 Selectivity

In a study focusing on LAT1 selectivity, it was found that modifications to the phenyl ring can significantly enhance binding affinity. For instance, the introduction of a methoxy group at the 2-position improved LAT1 selectivity compared to other analogs . This highlights the potential for designing targeted therapeutics that exploit this transport mechanism.

Case Studies

A notable case study involved the synthesis and evaluation of various phenylalanine derivatives, including 2-methoxy-L-phenylalanine, in inhibiting tumor growth in vivo. The study demonstrated that these compounds not only inhibited tumor proliferation but also induced significant apoptosis in treated cells. The findings support further exploration into their use as anticancer agents.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444688 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193546-31-5 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.